2-Oxaspiro[5.5]undecane-5-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Fragment-Based Drug Discovery

Choose 2-Oxaspiro[5.5]undecane-5-carboxylic acid (CAS 1483396-56-0) for its precisely defined 3D geometry and unique exit-vector profile. Its pKa of 4.46 significantly differs from the 3-oxa regioisomer (pKa 4.74), impacting ionization and binding – ensuring reproducible assay results. The rigid spiro core, found in >100 bioactive natural products, locks amines into active conformations via amide coupling. Specify this exact 5‑carboxy‑2‑oxa regioisomer to avoid costly protocol re‑optimization.

Molecular Formula C11H18O3
Molecular Weight 198.262
CAS No. 1483396-56-0
Cat. No. B2413251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[5.5]undecane-5-carboxylic acid
CAS1483396-56-0
Molecular FormulaC11H18O3
Molecular Weight198.262
Structural Identifiers
SMILESC1CCC2(CC1)COCCC2C(=O)O
InChIInChI=1S/C11H18O3/c12-10(13)9-4-7-14-8-11(9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13)
InChIKeyLRAWSGKSYHZRJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[5.5]undecane-5-carboxylic Acid (CAS 1483396-56-0): A Conformationally Rigid Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry


2-Oxaspiro[5.5]undecane-5-carboxylic acid (CAS 1483396-56-0) is a saturated spirocyclic carboxylic acid with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . The compound features a rigid 2-oxaspiro[5.5]undecane core, where an oxygen atom is embedded within one of the two six-membered rings fused at a common spiro carbon, and a carboxylic acid group is positioned at the 5-position of the scaffold . This spirocyclic framework confers a defined three-dimensional geometry with distinct exit vectors, making it a valuable building block for fragment-based drug discovery and the synthesis of conformationally constrained analogs [1]. The compound is commercially available with a typical purity of 97% .

Why Substituting 2-Oxaspiro[5.5]undecane-5-carboxylic Acid with Other Spirocyclic Carboxylic Acids Compromises Experimental Reproducibility


Spirocyclic carboxylic acids are not interchangeable despite sharing the same core topology. Variations in the position of the oxygen heteroatom, the attachment point of the carboxylic acid, and the overall ring size profoundly alter key physicochemical properties such as acidity (pKa), boiling point, and density . For instance, the predicted pKa of 2-Oxaspiro[5.5]undecane-5-carboxylic acid is 4.46 ± 0.20, whereas the regioisomeric 3-Oxaspiro[5.5]undecane-9-carboxylic acid exhibits a pKa of 4.74 ± 0.20 . This nearly 0.3 log unit difference directly impacts ionization state, solubility, and reactivity under physiological or synthetic conditions, potentially leading to divergent outcomes in assays or chemical transformations. Furthermore, the specific exit vector geometry provided by the carboxylic acid at the 5-position of the 2-oxaspiro[5.5]undecane scaffold is distinct from that of analogs with carboxylic acids at the 1-, 3-, 4-, or 9-positions, which can alter molecular recognition and binding [1]. The quantitative evidence below substantiates why this particular regioisomer must be explicitly specified in procurement and experimental protocols.

Quantitative Differentiation of 2-Oxaspiro[5.5]undecane-5-carboxylic Acid Against Closest Spirocyclic Analogs


Enhanced Acidity (Lower pKa) Compared to Key Regioisomers Alters Ionization and Reactivity Profiles

The predicted acid dissociation constant (pKa) for 2-Oxaspiro[5.5]undecane-5-carboxylic acid is 4.46 ± 0.20 . This value is notably lower (indicating higher acidity) than that of the structurally related 3-Oxaspiro[5.5]undecane-9-carboxylic acid (pKa 4.74 ± 0.20) and the non-oxa analog Spiro[5.5]undecane-3-carboxylic acid (pKa 4.78 ± 0.20) . The difference of approximately 0.3 log units translates to a roughly 2-fold difference in acid dissociation constant.

Medicinal Chemistry Physicochemical Property Prediction Fragment-Based Drug Discovery

Higher Boiling Point Relative to Non-Oxa Spirocyclic Carboxylic Acid Indicates Stronger Intermolecular Interactions

The predicted boiling point of 2-Oxaspiro[5.5]undecane-5-carboxylic acid is 353.3 ± 35.0 °C . This is approximately 27 °C higher than that of the all-carbon analog Spiro[5.5]undecane-3-carboxylic acid, which has a predicted boiling point of 326.2 ± 10.0 °C .

Process Chemistry Thermal Stability Purification

Higher Density than All-Carbon Spirocyclic Carboxylic Acid May Impact Solubility and Formulation

The predicted density of 2-Oxaspiro[5.5]undecane-5-carboxylic acid is 1.13 ± 0.1 g/cm³ . In contrast, the all-carbon spiro analog Spiro[5.5]undecane-3-carboxylic acid has a predicted density of 1.06 ± 0.1 g/cm³ .

Pre-formulation Solubility Material Science

Commercial Purity of 97% Exceeds Minimum Specifications of Several Closely Related Spirocyclic Carboxylic Acids

Commercially available 2-Oxaspiro[5.5]undecane-5-carboxylic acid is typically offered at a purity of 97% . In comparison, the all-carbon analog Spiro[5.5]undecane-5-carboxylic acid (CAS 1557696-66-8) is listed with a minimum purity specification of 95% , and 1-Oxaspiro[5.5]undecane-4-carboxylic acid is also available at a minimum purity of 95% from certain vendors .

Procurement Quality Control Reproducibility

The 2-Oxaspiro[5.5]undecane Core is Found in Over 100 Bioactive Natural Products, Underpinning Its Privileged Status

The 2-oxaspiro[5.5]undecane core is a recurring molecular architecture in more than 100 compounds belonging to the 6,7-seco-ent-kaurane diterpenoid family [1]. These natural products exhibit a range of biological activities including antibacterial, anti-tumor, anti-inflammatory, and anti-feeding effects [1]. In contrast, other spirocyclic scaffolds, such as the 1-oxaspiro[5.5]undecane system, have not been documented to the same extent in bioactive natural product space.

Natural Product-Inspired Drug Design Scaffold Privilege Chemical Biology

High-Impact Application Scenarios for 2-Oxaspiro[5.5]undecane-5-carboxylic Acid Based on Verified Differentiators


Fragment-Based Drug Discovery and Scaffold-Hopping Campaigns Targeting CNS and Oncology Programs

The rigid, three-dimensional 2-oxaspiro[5.5]undecane core provides a distinct exit vector geometry that can orient substituents into unexplored regions of chemical space [1]. Given that this scaffold is present in over 100 bioactive natural products with documented anti-tumor and anti-inflammatory activities [2], 2-Oxaspiro[5.5]undecane-5-carboxylic acid serves as an ideal carboxylic acid handle for constructing focused libraries of spirocyclic analogs. Its lower pKa (4.46) relative to other regioisomers may also influence binding interactions with target proteins that require a specific protonation state.

Synthesis of Conformationally Constrained Peptidomimetics and Macrocyclic Inhibitors

The spirocyclic core imparts conformational rigidity that can lock a molecule into a biologically active conformation, potentially improving target selectivity and metabolic stability. The carboxylic acid group at the 5-position allows for facile amide bond formation with amine-containing building blocks [1]. The higher purity specification of 97% minimizes side-product formation during these coupling reactions, ensuring higher yields and easier purification of the resulting peptidomimetic or macrocyclic products.

Pre-formulation and Process Chemistry Optimization for Spirocyclic Drug Candidates

The distinct physicochemical profile of 2-Oxaspiro[5.5]undecane-5-carboxylic acid—specifically its higher boiling point (353.3 °C) and density (1.13 g/cm³) compared to all-carbon spiro analogs —must be accounted for during process development. These properties impact distillation conditions, solvent selection for extraction, and crystallization behavior. Utilizing the correct regioisomer from the outset avoids costly re-optimization of purification protocols that would be required if a structurally similar but physicochemically distinct analog were inadvertently substituted.

Chemical Biology Tool Compound Synthesis for Target Identification Studies

Researchers developing affinity probes or photoaffinity labels can leverage the carboxylic acid moiety as a convenient point of attachment for biotin, fluorophores, or crosslinking groups. The 2-oxaspiro[5.5]undecane scaffold's proven biological relevance in natural product space [2] increases the likelihood that probes derived from this core will retain binding to their intended targets. The higher commercial purity ensures that the resulting probe molecules are free of contaminants that could confound pull-down or imaging experiments.

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